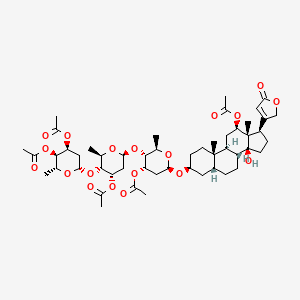
Digoxin O-Tetra-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digoxin O-Tetra-acetate is a derivative of digoxin, a well-known cardiac glycoside used in the treatment of heart conditions such as atrial fibrillation and heart failure. Digoxin itself is derived from the foxglove plant (Digitalis purpurea) and has been used in medicine for centuries. The O-Tetra-acetate form of digoxin is a chemically modified version that may exhibit different properties and applications compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Digoxin O-Tetra-acetate typically involves the acetylation of digoxin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and pyridine
Purification: Techniques such as recrystallization or chromatography to obtain pure this compound
Quality Control: Ensuring the final product meets pharmaceutical standards
Chemical Reactions Analysis
Types of Reactions
Digoxin O-Tetra-acetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into digoxin and acetic acid in the presence of water
Oxidation: Potential oxidation at the acetyl groups under strong oxidative conditions
Substitution: Possible substitution reactions at the acetyl groups
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent
Oxidation: Strong oxidizing agents like potassium permanganate
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Digoxin and acetic acid
Oxidation: Oxidized derivatives of this compound
Substitution: Substituted digoxin derivatives
Scientific Research Applications
Digoxin O-Tetra-acetate has various applications in scientific research:
Chemistry: Used as a model compound to study acetylation reactions and their effects on glycosides
Biology: Investigated for its potential effects on cellular processes and ion transport mechanisms
Medicine: Explored for its potential therapeutic benefits and differences from digoxin in treating heart conditions
Industry: Used in the development of new cardiac glycoside derivatives with improved properties
Mechanism of Action
The mechanism of action of Digoxin O-Tetra-acetate is similar to that of digoxin. It primarily involves the inhibition of the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium, which subsequently increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making it useful in treating heart failure and atrial fibrillation.
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetics
Acetyldigitoxin: A derivative of digitoxin with acetyl groups, similar to Digoxin O-Tetra-acetate
Lanatoside C: A precursor to digoxin with similar therapeutic uses
Uniqueness
This compound is unique due to its acetylated form, which may offer different pharmacokinetic properties and potentially reduced toxicity compared to digoxin. Its unique structure allows for the exploration of new therapeutic applications and a better understanding of the structure-activity relationship in cardiac glycosides.
Properties
Molecular Formula |
C51H74O19 |
|---|---|
Molecular Weight |
991.1 g/mol |
IUPAC Name |
[(2R,3R,4S,6R)-3-[(2S,4S,5R,6R)-4-acetyloxy-5-[(2S,4S,5R,6R)-4,5-diacetyloxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C51H74O19/c1-24-46(67-31(8)56)38(63-27(4)52)21-44(61-24)69-48-26(3)62-45(22-40(48)65-29(6)54)70-47-25(2)60-43(20-39(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-37(49)19-41(66-30(7)55)50(10)35(14-16-51(36,50)58)32-17-42(57)59-23-32/h17,24-26,33-41,43-48,58H,11-16,18-23H2,1-10H3/t24-,25-,26-,33-,34+,35-,36-,37+,38+,39+,40+,41-,43+,44+,45+,46-,47-,48-,49+,50+,51+/m1/s1 |
InChI Key |
RSURLHVMZLSPCB-AUTFTWOTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)OC(=O)C)C)OC(=O)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)OC(=O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


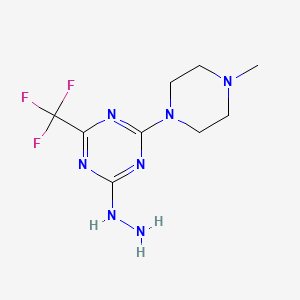
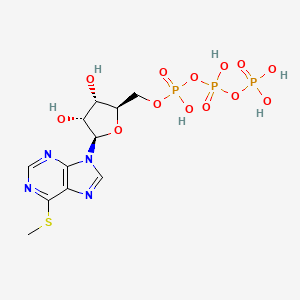
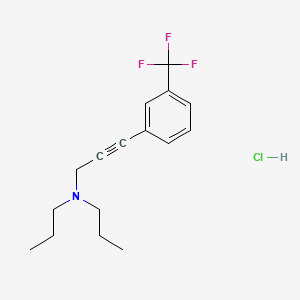
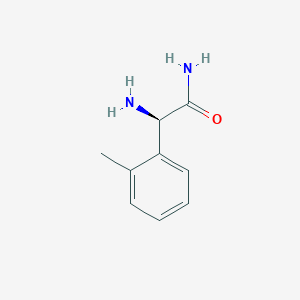
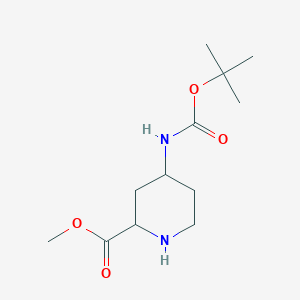
![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)

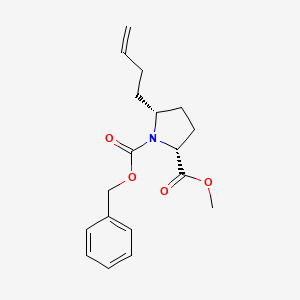
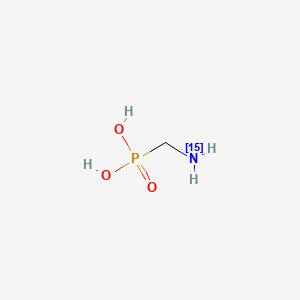
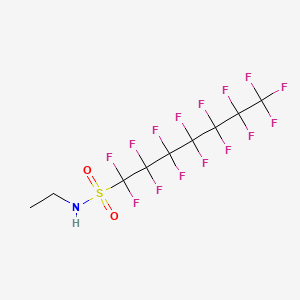

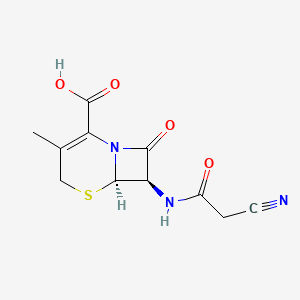
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13415853.png)

